2-(Azepan-1-yl)-2-(4-hydroxy-3-methoxyphenyl)acetonitrile
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Overview
Description
2-(Azepan-1-yl)-2-(4-hydroxy-3-methoxyphenyl)acetonitrile is an organic compound that features a combination of an azepane ring, a hydroxy-methoxyphenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)-2-(4-hydroxy-3-methoxyphenyl)acetonitrile typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Hydroxy-Methoxyphenyl Group:
Introduction of the Nitrile Group: The nitrile group can be introduced via cyanation reactions using reagents such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-1-yl)-2-(4-hydroxy-3-methoxyphenyl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents such as halogens or other nucleophiles.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the development of bioactive molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Azepan-1-yl)-2-(4-hydroxy-3-methoxyphenyl)acetonitrile would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)acetonitrile
- 2-(Morpholin-1-yl)-2-(4-hydroxy-3-methoxyphenyl)acetonitrile
Uniqueness
2-(Azepan-1-yl)-2-(4-hydroxy-3-methoxyphenyl)acetonitrile is unique due to the presence of the azepane ring, which may confer distinct chemical and biological properties compared to similar compounds with different ring structures.
Properties
CAS No. |
17766-42-6 |
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Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
2-(azepan-1-yl)-2-(4-hydroxy-3-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C15H20N2O2/c1-19-15-10-12(6-7-14(15)18)13(11-16)17-8-4-2-3-5-9-17/h6-7,10,13,18H,2-5,8-9H2,1H3 |
InChI Key |
NUVHEHXLBXHODA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C#N)N2CCCCCC2)O |
Origin of Product |
United States |
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